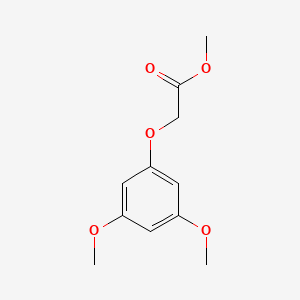
Methyl 2-(3,5-dimethoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-dimethoxyphenoxy)acetate is an organic compound with the molecular formula C11H14O4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a methoxy group at the 3 and 5 positions of the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,5-dimethoxyphenoxy)acetate can be synthesized through the esterification of 3,5-dimethoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-(3,5-dimethoxyphenoxy)acetate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of methyl 2-(3,5-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-(3,5-dimethoxyphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:
Methyl 3,5-dimethoxyphenylacetate: Similar structure but lacks the phenoxy group.
Phenoxyacetic acid: The parent compound with a simpler structure.
Methyl 2-(4-methoxyphenoxy)acetate: Similar but with a methoxy group at the 4 position instead of 3 and 5.
The uniqueness of this compound lies in the presence of two methoxy groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity .
Properties
CAS No. |
436155-37-2 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-(3,5-dimethoxyphenoxy)acetate |
InChI |
InChI=1S/C11H14O5/c1-13-8-4-9(14-2)6-10(5-8)16-7-11(12)15-3/h4-6H,7H2,1-3H3 |
InChI Key |
HOSXNEDKLVKBDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















